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Chlorthalidone Impurity G

Cat. No.: B600940
CAS No.: 16289-13-7
M. Wt: 294.1 g/mol
InChI Key: SXUJTBDUNKPITB-UHFFFAOYSA-N
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Description

Overview of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products

To ensure the safety and quality of pharmaceutical products, regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines for the control of impurities. jpionline.org The ICH Q3A(R2) guideline, for instance, provides a framework for the identification, qualification, and control of impurities in new drug substances. europa.eugmp-compliance.org These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.org The ICH also provides specific guidelines for different types of impurities, such as residual solvents (ICH Q3C) and elemental impurities (ICH Q3D). biotech-spain.com Adherence to these regulatory standards is mandatory for drug approval and marketing. chemicea.com

The presence of impurities, even in minute quantities, can have a significant impact on a drug's quality, safety, and efficacy. jpionline.orgmusechem.com Impurities can potentially alter the physical and chemical properties of the drug substance, leading to reduced stability and a shorter shelf life. ganeshremedies.com More critically, some impurities can be pharmacologically active or toxic, leading to adverse drug reactions or diminishing the therapeutic effect of the API. nih.govmusechem.comganeshremedies.com Therefore, rigorous control and monitoring of impurities are essential throughout the drug development and manufacturing lifecycle to ensure patient safety and product consistency. chemicea.com

Regulatory Context and Significance (e.g., ICH guidelines)

Chlorthalidone (B1668885): Therapeutic Class and Clinical Significance

Chlorthalidone is a long-acting, thiazide-like diuretic used extensively in the management of hypertension and edema. drugbank.comwikipedia.orgdrugs.com It is considered a first-line treatment for high blood pressure and is also effective in managing fluid retention associated with conditions like congestive heart failure, liver cirrhosis, and kidney disorders. drugbank.comdrugs.comwebmd.com

Chlorthalidone exerts its diuretic and antihypertensive effects primarily by inhibiting the sodium chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney. drugbank.comnih.gov This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and, consequently, blood pressure. webmd.comnih.govpediatriconcall.com The precise long-term antihypertensive mechanism is thought to involve a reduction in peripheral vascular resistance. wikipedia.org

Thiazide-like Diuretic for Hypertension and Edema Management

Identification and Classification of Chlorthalidone Impurities

Impurities in chlorthalidone can be classified based on their origin, including starting materials, by-products of the synthesis process, intermediates, degradation products, and reagents. jpionline.org The European Pharmacopoeia (EP) lists several specified impurities for chlorthalidone, including Impurity G. scribd.com The identification and control of these impurities are crucial for ensuring the quality and safety of chlorthalidone formulations. Various analytical techniques, particularly high-performance liquid chromatography (HPLC), are employed to detect and quantify these impurities.

Chlorthalidone Impurity G

This compound is a known process-related impurity of Chlorthalidone.

Chemical Identity of this compound

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name 3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one nih.gov
CAS Number 16289-13-7 nih.gov
Molecular Formula C₁₄H₉Cl₂NO₂ nih.gov
Molecular Weight 294.13 g/mol nih.gov

Synthesis and Formation of this compound

This compound is a process-related impurity that can arise during the synthesis of chlorthalidone. Its formation is associated with specific steps in the manufacturing process, particularly those involving chlorination and cyclization reactions.

Physicochemical Properties

The following table outlines some of the known physicochemical properties of this compound.

PropertyValue
Melting Point 197-201°C chemsrc.comlookchem.com
LogP 2.94060 chemsrc.com
PSA (Polar Surface Area) 52.82000 chemsrc.com

Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the API. nih.govsynthinkchemicals.com They can be unreacted starting materials, intermediates, by-products, or reagents. nih.gov In the synthesis of chlorthalidone, specific intermediates and reaction conditions can lead to the formation of impurities. nih.govgoogle.com For instance, the conversion of intermediate compounds under certain conditions, such as the order of reagent addition, can promote the formation of impurities like Impurity G. Suboptimal conditions during steps like chlorosulfonation, such as elevated temperatures, can also lead to the generation of unwanted derivatives.

Degradation-Related Impurities

Degradation-related impurities arise from the chemical breakdown of the drug substance over time due to factors like light, heat, moisture, or reaction with other components in the formulation. clearsynth.comsynthinkchemicals.com Forced degradation studies, where the drug is subjected to stress conditions like acid, base, and oxidation, are conducted to identify potential degradation products. researchgate.netnih.govpnrjournal.com While this compound is primarily considered a process-related impurity, it has also been observed as a degradation product under oxidative stress conditions.

Pharmacopoeia-Listed Impurities (e.g., European Pharmacopoeia)

Major pharmacopoeias, such as the European Pharmacopoeia (EP), list specified impurities for well-established drug substances like chlorthalidone. nih.gov These are impurities that have been identified and are required to be monitored in the final product. The EP monograph for chlorthalidone includes a list of such impurities, including Impurity G, and sets acceptance criteria for their levels. cleanchemlab.com The development of analytical methods to separate and quantify these pharmacopoeia-listed impurities is an important aspect of quality control. nih.gov

Defining this compound

This compound is a well-characterized impurity of chlorthalidone, recognized for its potential presence in the final drug substance.

Chemical Name: (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

The systematic chemical name for this compound is (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. cleanchemlab.comsynzeal.compharmaffiliates.com This name precisely describes its molecular structure.

Synonyms: Chlorthalidone Dichloro Impurity

This compound is also known by several synonyms, the most common being Chlorthalidone Dichloro Impurity. synzeal.comsynthinkchemicals.comveeprho.comalentris.org Other synonyms include 3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine and 3-(3,4-Dichlorophenyl)-3-hydroxy-2H-isoindol-1-one. synthinkchemicals.comnih.gov

Molecular Formula and Weight

This compound is chemically identified as (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one. synzeal.comspectrasynth.compharmaffiliates.com

The molecular formula of this compound has been established as C₁₄H₉Cl₂NO₂. spectrasynth.compharmaffiliates.comnih.govscbt.combiosynth.comanaxlab.compharmaffiliates.com This formula indicates that each molecule of the impurity is composed of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms.

Based on its molecular formula, the molecular weight of this compound is approximately 294.13 g/mol . spectrasynth.compharmaffiliates.comscbt.combiosynth.comanaxlab.compharmaffiliates.commedchemexpress.com The precise molecular weight, computed from the atomic masses of its constituent elements, is a fundamental parameter used in its analytical characterization. nih.gov

PropertyValue
Molecular Formula C₁₄H₉Cl₂NO₂
Molecular Weight 294.13 g/mol
IUPAC Name 3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one
Synonyms (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, Chlorthalidone Dichloro Impurity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl2NO2 B600940 Chlorthalidone Impurity G CAS No. 16289-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUJTBDUNKPITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675763
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16289-13-7
Record name 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DICHLOROPHENYL)-3-HYDROXYPHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYL26UC6Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Formation and Genesis of Chlorthalidone Impurity G

Synthesis Pathways of Chlorthalidone (B1668885) and Potential Impurity Formation

The manufacturing process of Chlorthalidone involves several chemical transformations, some of which can lead to the generation of impurities, including Impurity G. nih.gov This impurity is classified as a process-related impurity that can arise during the synthesis, particularly in the chlorination and cyclization stages.

Role of Starting Materials and Intermediates

The purity of starting materials and the control of reaction intermediates are paramount in minimizing the formation of Chlorthalidone Impurity G. nih.gov The synthesis of Chlorthalidone can originate from starting materials like 2-(3-amino-4-chlorobenzoyl) benzoic acid. Intermediate products formed during the synthesis, such as 3-(4-chlorophenyl) isoindolin-1-one, are recognized as potential precursors to impurities if not properly controlled or removed. nih.gov Incomplete purification of such intermediates can directly contribute to the presence of impurities in the final active pharmaceutical ingredient (API).

By-products of Reaction Pathways

Unwanted side reactions during the synthesis of Chlorthalidone can lead to the formation of by-products, including Impurity G. nih.gov The cyclization step is a critical phase where the formation of the isoindolinone core of Chlorthalidone occurs. Deviations from optimal reaction conditions can promote the formation of structurally related impurities.

Impact of Reaction Conditions (Temperature, pH, Solvents)

The conditions under which the synthesis of Chlorthalidone is conducted play a significant role in the impurity profile of the final product. researchgate.netgoogle.com Factors such as temperature, pH, and the choice of solvents can influence the rate and pathway of reactions, potentially favoring the formation of Impurity G. researchgate.netgoogle.com For instance, the order of addition of reagents, such as adding a peroxide before a base during a specific conversion step, has been shown to minimize the formation of process impurities. google.com The use of certain solvents, like lower alkanols, can also lead to the formation of by-products, especially in the presence of trace metal ions which can catalyze side reactions. google.com

Degradation Pathways Leading to this compound

Chlorthalidone can degrade under various stress conditions, leading to the formation of several degradation products, one of which is Impurity G. Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. nih.govnih.gov These studies involve subjecting the drug substance to harsh conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress, to accelerate its degradation. nih.govnih.gov

Studies have demonstrated that Chlorthalidone is susceptible to degradation under acidic conditions. nih.govnih.gov When subjected to acid hydrolysis, for example with 1.0 N HCl at 60°C, Chlorthalidone degrades to form degradation products, and Impurity G can be one of the observed degradants. nih.govresearchgate.net Research has shown that under acidic degradation conditions, multiple degradation products can be formed. nih.gov The rate and extent of degradation are influenced by the strength of the acid, temperature, and duration of exposure. nih.gov

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 1 N HCl at 60°C for 30 minutesSusceptible to degradation nih.govresearchgate.net
Alkali Hydrolysis 1 N NaOH at 60°C for 30 minutesNo significant degradation observed researchgate.net
Oxidative Hydrolysis 30% v/v H₂O₂ at 60°C for 30 minutesNo significant degradation observed researchgate.net
Thermal Degradation Not specifiedNo significant degradation observed researchgate.net
Photolytic Degradation Not specifiedNo significant degradation observed researchgate.net
Alkaline Hydrolysis

In studies performing forced degradation of chlorthalidone, alkaline hydrolysis was conducted to assess its stability. One study utilized 1.0 N sodium hydroxide (B78521) (NaOH) at 60°C for 30 minutes. nih.gov Another investigation involved adding 9 ml of 0.1N NaOH to a stock solution of chlorthalidone and heating the mixture at 80°C for 30 minutes. pnrjournal.com A separate study refluxed a solution with 1.5 ml of 2N NaOH for 30 minutes at 60°C. jocpr.com While significant degradation of chlorthalidone was observed under alkaline conditions, the formation of Impurity G specifically was noted to be less prevalent compared to hydrolysis-derived impurities. researchgate.net Research indicates that chlorthalidone is less susceptible to degradation under alkaline conditions compared to acidic conditions. pnrjournal.com

Oxidative Degradation

Oxidative stress testing is a critical component of forced degradation studies. nih.gov For chlorthalidone, these studies have been performed using hydrogen peroxide (H₂O₂). One method involved treating the API and tablet formulations with 30% v/v H₂O₂ at 60°C for 30 minutes. nih.gov Another study mixed a stock solution of chlorthalidone with 6% H₂O₂ and left it at room temperature for 30 minutes. pnrjournal.com A third protocol involved dissolving 10 mg of chlorthalidone in a 3% H₂O₂ v/v solution and keeping it in the dark at room temperature for three days. ijpsdronline.com

While chlorthalidone does undergo degradation under oxidative conditions, it has been observed to be less affected by oxidation compared to acid hydrolysis. pnrjournal.comresearchgate.net this compound has been identified as a degradation product under oxidative stress conditions.

Thermal Degradation

The impact of heat on the stability of chlorthalidone has been evaluated through thermal degradation studies. In one study, both the API and tablet formulation were subjected to dry heat at 90°C for 24 hours in a hot air oven. orientjchem.org This particular study found that while the drug was susceptible to thermal stress, it was stable under other conditions like acid, alkali, oxidative, photolytic, and humidity stress. orientjchem.org Another study also indicated that chlorthalidone is less affected by heat compared to acidic or oxidative conditions. pnrjournal.com

Photolytic Degradation

Photostability testing exposes the drug substance to light to determine its sensitivity. For chlorthalidone, one study involved placing a sample solution in a chamber with 200Whr/m-2 of UV light. pnrjournal.com Another investigation exposed a sample mixture to UV light at a wavelength of 254 nm for 12 hours. tandfonline.com A third study irradiated the formulation in a petri dish with direct sunlight for seven days. researchgate.net The results from these studies indicate that chlorthalidone is less susceptible to photolytic degradation compared to acidic or oxidative stress. pnrjournal.comalliedacademies.org

Proposed Mechanisms for Impurity G Formation under Stress Conditions

This compound, a lactam compound, possesses a cyclic structure that creates strain, making it more susceptible to nucleophilic attack. scbt.com The formation of this impurity is influenced by various reaction conditions.

Under alkaline hydrolytic conditions, the degradation of chlorthalidone can occur. ijper.org The presence of a hydroxyl group in the structure of some drug molecules can lead to dehydration under acidic hydrolytic conditions. ijper.org

During the synthesis of chlorthalidone, the order of reagent addition can influence impurity formation. For instance, in the oxidation of an intermediate, adding sodium hydroxide before hydrogen peroxide can promote unintended hydroxylation, leading to the formation of Impurity G. Reversing this order minimizes the formation of this byproduct.

Influence of Excipients and Packaging Materials on Impurity Formation

Pharmaceutical impurities can arise from interactions between the active pharmaceutical ingredient (API) and excipients, or with the packaging materials. nih.gov The selection of appropriate excipients is crucial to prevent the formation of degradation products. ijper.org

The use of certain polymeric carriers, such as polyvinylpyrrolidone (B124986) (PVP), can help suppress the formation of by-products. google.com It is believed that PVP complexes with trace amounts of heavy metal ions, which can catalyze degradation reactions. google.com The order of mixing is critical; the polymeric carrier must be dissolved in the solvent before the chlorthalidone is added to effectively suppress the formation of certain impurities. google.comgoogle.com

Packaging materials play a significant role in protecting pharmaceutical products from environmental factors like moisture, which can lead to hydrolytic degradation. researchgate.net Materials with low water vapor permeability, such as aluminum, provide better protection against moisture compared to materials like PVC. researchgate.net The choice of packaging is therefore essential for maintaining the stability of moisture-sensitive compounds. researchgate.net

Data Tables

Table 1: Summary of Forced Degradation Studies on Chlorthalidone

Stress ConditionReagents and ConditionsObserved Degradation of ChlorthalidoneReference(s)
Alkaline Hydrolysis 1.0 N NaOH, 60°C, 30 minSignificant degradation nih.govresearchgate.net
0.1 N NaOH, 80°C, 30 minLess affected than by acid pnrjournal.com
2N NaOH, 60°C, 30 minSusceptible to degradation jocpr.com
Oxidative Degradation 30% v/v H₂O₂, 60°C, 30 minSusceptible to degradation nih.gov
6% H₂O₂, Room Temp, 30 minLess affected than by acid pnrjournal.com
3% H₂O₂, Room Temp, 3 daysSusceptible to degradation ijpsdronline.com
Thermal Degradation 90°C, 24 hoursSusceptible to degradation orientjchem.org
---Less affected than by acid/oxidation pnrjournal.com
Photolytic Degradation 200Whr/m-2 UV lightLess affected than by acid/oxidation pnrjournal.com
254 nm UV light, 12 hoursSusceptible to degradation tandfonline.com
Direct sunlight, 7 daysSusceptible to degradation researchgate.net

Analytical Methodologies for Chlorthalidone Impurity G Quantification and Profiling

Chromatographic Techniques for Impurity Profiling

Chromatographic methods are indispensable for separating and quantifying impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and effective technique for the analysis of Chlorthalidone (B1668885) and its related impurities, including Impurity G. nih.govresearchgate.netnih.govglobalresearchonline.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical tool that offers high resolution and sensitivity, making it ideal for the separation of structurally similar compounds often found in impurity profiles. nih.govresearchgate.netnih.govglobalresearchonline.net

Reverse-Phase HPLC (RP-HPLC) is the most commonly employed HPLC mode for the analysis of Chlorthalidone and its impurities. nih.govresearchgate.netglobalresearchonline.netijrar.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The development and validation of RP-HPLC methods are crucial to ensure they are accurate, precise, and robust for their intended purpose.

The choice of stationary phase is a critical parameter in RP-HPLC method development. For the analysis of Chlorthalidone and its impurities, C8 and C18 columns are widely used. nih.govglobalresearchonline.netijrar.orgpnrjournal.com These columns consist of silica (B1680970) particles chemically bonded with octyl (C8) or octadecyl (C18) hydrocarbon chains.

C18 Columns: These columns are highly hydrophobic and provide excellent retention and separation for a wide range of nonpolar to moderately polar compounds. Several methods for Chlorthalidone impurity analysis utilize C18 columns, such as the Agilent C18 (250 x 4.6 mm, 5 µm) and Phenomenex HyperClone C18 (250 × 4.6 mm, 5 µ). pnrjournal.comnih.gov An Acquity BEH Shield-RP18 column (100 x 2.1 mm, 1.7 µm) has also been found to provide better separation compared to C8 stationary phases in some applications. globalresearchonline.net

C8 Columns: These columns are less hydrophobic than C18 columns and are suitable for separating compounds that may be too strongly retained on a C18 column. A validated RP-HPLC method for the estimation of Chlorthalidone and its process-related impurities employed a C8 column (250 × 4.6 mm, 5 μm particle size). nih.govresearchgate.net Another study utilized a Hypurity C8 column (250 mm × 4.6 mm i.d., 5 μm particle size) for the simultaneous determination of celiprolol (B1668369) HCl and chlorthalidone. akjournals.com

The mobile phase composition is a key factor in controlling the retention and resolution of analytes in RP-HPLC. It typically consists of an aqueous component (often a buffer) and an organic modifier.

Aqueous Component: Buffers are used to control the pH of the mobile phase, which can significantly affect the retention and peak shape of ionizable compounds. Phosphate (B84403) buffers are commonly used. For instance, a mobile phase containing a 20 mM phosphate buffer at pH 3.0 has been reported. nih.gov Another method utilized a buffer solution of 10 mM diammonium hydrogen orthophosphate at pH 5.5. researchgate.net The pH can be adjusted using acids like ortho-phosphoric acid. nih.gov

UV-Vis detection is the most common detection method used in HPLC for the analysis of Chlorthalidone and its impurities due to the presence of chromophores in their molecular structures. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity.

The detection wavelength is typically set at or near the wavelength of maximum absorbance (λmax) of the analyte of interest. For the analysis of Chlorthalidone and its impurities, various wavelengths have been employed:

220 nm: Used in a validated RP-HPLC stability method for the estimation of Chlorthalidone and its process-related impurities. nih.govresearchgate.net

225 nm: Employed for the simultaneous determination of atenolol (B1665814) and chlorthalidone in human plasma. nih.gov

241 nm: Utilized in a stability-indicating method for Chlorthalidone. nih.gov

275 nm: Used in a stability-indicating RP-HPLC method for the determination of Chlorthalidone. pnrjournal.com

It's important to note that the optimal wavelength may vary depending on the specific impurity and the mobile phase used. A UV scan is often performed to determine the λmax of the compounds being analyzed. wjbphs.comresearchgate.net

Other important chromatographic parameters that are optimized during method development include the flow rate, injection volume, and total run time.

Flow Rate: The flow rate of the mobile phase affects the retention time, resolution, and analysis time. Typical flow rates for Chlorthalidone impurity analysis range from 1.0 mL/min to 1.4 mL/min. nih.govglobalresearchonline.netpnrjournal.comnih.gov A lower flow rate of 0.3 mL/min has been used in an UPLC method. globalresearchonline.net

Injection Volume: The volume of the sample injected onto the column can influence peak shape and sensitivity. Common injection volumes are in the range of 3 µL to 20 µL. globalresearchonline.netpnrjournal.comtandfonline.com

Run Time: The total run time of the chromatographic analysis is determined by the time required to elute all components of interest, including the API and all specified and unspecified impurities. Run times can vary depending on the complexity of the sample and the chromatographic conditions, with examples including 18 minutes and 60 minutes. researchgate.netglobalresearchonline.net

Reverse-Phase HPLC (RP-HPLC) Method Development and Validation
Resolution, Selectivity, and Peak Purity

In chromatographic analysis, achieving adequate resolution and selectivity is paramount for accurately quantifying impurities. tandfonline.com Resolution ensures that the impurity peak is well separated from the main drug peak and other impurities, which is crucial for method sensitivity and selectivity. tandfonline.com When developing a method, if the separation between analytes is not satisfactory in terms of resolution, symmetry, and peak purity, modifications to the method are necessary. nih.gov This can include altering the mobile phase composition or the gradient program to achieve effective separation. nih.gov

For Chlorthalidone Impurity G, a resolution (Rs) of at least 2.0 between the impurity and the chlorthalidone peak is often targeted. Peak purity analysis, often conducted using a photodiode array (PDA) detector, is essential to confirm that a chromatographic peak represents a single component and is not co-eluted with other impurities. tandfonline.comijpsdronline.com The peak purity index is a calculated value that helps in this assessment. tandfonline.com If the purity angle is less than the purity threshold, it indicates the peak is spectrally homogeneous. chromatographyonline.com

Ultra-HPLC (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a significant technique for analyzing chlorthalidone and its impurities. nih.gov UHPLC methods offer advantages such as increased speed, resolution, and sensitivity over conventional HPLC. researchgate.net These methods have been developed for the simultaneous estimation of chlorthalidone and other drugs in fixed-dose combinations. researchgate.netijpsdronline.com

A validated UHPLC method for the simultaneous analysis of cilnidipine (B1669028) and chlorthalidone utilized a UPLC BEH C18 column (150 mm × 2.1 mm, 1.7 µm particle size) with a mobile phase of acetonitrile (B52724) and water (70:30 v/v) at a flow rate of 0.4 mL/min. ijpsdronline.comijpsdronline.com The total analysis time was under 4 minutes, showcasing the rapidity of UHPLC methods. ijpsdronline.com The development of stability-indicating UHPLC methods is particularly important for monitoring impurities under forced degradation conditions.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool for the quantification of chlorthalidone and its impurities. nih.govnih.gov HPTLC is known for being a rapid, simple, and efficient quantitative analysis method. nih.gov It offers good resolution and allows for the simultaneous analysis of multiple samples, making it a cost-effective option. nih.gov

HPTLC methods have been developed for the simultaneous estimation of chlorthalidone in combination with other drugs. asianresassoc.orgresearchgate.net For instance, a method for azelnidipine (B1666253) and chlorthalidone used a mobile phase of toluene, ethyl acetate, methanol, and glacial acetic acid (5:4.7:0.3:0.1 v/v/v/v) on silica gel 60 F254 plates. asianresassoc.org Densitometric analysis is typically performed at a specific wavelength, such as 242 nm, for quantification. asianresassoc.org The method's validation includes assessing linearity, precision, accuracy, and robustness. asianresassoc.org

Chromatographic Method Validation Parameters for Impurities

Validation of analytical methods is a regulatory requirement to ensure the reliability of the data generated. nih.govresearchgate.net The validation process for impurity quantification methods encompasses several key parameters as per International Council for Harmonisation (ICH) guidelines. ijpsdronline.compnrjournal.com

Specificity/Selectivity

Specificity is the ability of an analytical method to measure the analyte of interest accurately and specifically in the presence of other components, such as impurities, degradation products, or matrix components. nih.govresearchgate.net For impurity analysis, this means the method must be able to separate the impurity peak from the API and other potential impurities. tandfonline.com This is often demonstrated by analyzing blank samples, placebos, and spiked samples to show no interference at the retention time of the impurity. tandfonline.com Peak purity analysis using a PDA detector further confirms the specificity of the method. tandfonline.comijpsdronline.com

Linearity and Calibration Curves

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. core.ac.uk To establish linearity, a series of standard solutions of the impurity at different concentrations are prepared and analyzed. nih.gov A calibration curve is then constructed by plotting the peak area against the concentration. nih.govresearchgate.net

The correlation coefficient (r²) of the calibration curve is a key indicator of linearity, with a value greater than 0.999 often considered acceptable. nih.gov For this compound, linearity has been validated over concentration ranges such as 0.02–0.3%. In one study, linearity for in-house process-related impurities of chlorthalidone was established over a range of 0.75 to 2.1 μg/mL. nih.gov

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)Reference
Chlorthalidone1.0 - 2.80.9978 nih.gov
Stage II Impurity0.75 - 2.10.9985 nih.gov
Stage III Impurity0.75 - 2.10.9986 nih.gov
Chlorthalidone5 - 250.990 pnrjournal.com
Chlorthalidone2 - 12Not Specified researchgate.net
Chlorthalidone1.0 - 100.0Not Specified nih.gov
Azelnidipine4 - 28Not Specified tandfonline.com
Chlorthalidone6.25 - 43.75Not Specified tandfonline.com
Cilnidipine2.0 - 120.9998 ijpsdronline.com
Chlorthalidone2.5 - 150.9994 ijpsdronline.com
Azelnidipine400 - 1200 (ng/band)0.999 asianresassoc.org
Chlorthalidone600 - 1800 (ng/band)0.999 asianresassoc.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. core.ac.uk The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. core.ac.uk These parameters are crucial for the analysis of impurities, which are often present at very low levels. core.ac.uk

LOD and LOQ can be determined using several methods, including the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve. nih.govpnrjournal.comcore.ac.uk For this compound, a validated HPLC method reported an LOD of 0.007% and an LOQ of 0.02%. Another study on chlorthalidone impurities reported LOD and LOQ values of 0.40 µg/mL and 1.20 µg/mL, respectively. pnrjournal.com

Analyte/ImpurityLODLOQReference
This compound0.007%0.02%
Chlorthalidone0.40 µg/mL1.20 µg/mL pnrjournal.com
Chlorthalidone Impurity A0.4 ppm1.2 ppm ijpsdronline.com
Azelnidipine26.71 ng/band80.94 ng/band asianresassoc.org
Chlorthalidone38.39 ng/band116.033 ng/band asianresassoc.org
Chlorthalidone0.177 µg/mLNot Specified nih.gov
Precision (System and Method)

Precision in the analysis of this compound is a measure of the repeatability of the analytical method under normal operating conditions. It is typically assessed at two levels: system precision and method precision.

System Precision: This evaluates the reproducibility of the analytical instrument. It is determined by making multiple injections of a single, homogenous standard solution. For instance, a system precision study for a chlorthalidone assay involved six injections of a 2 μg/mL standard solution, with the relative standard deviation (%RSD) of the peak area being calculated to ensure minimal variability. nih.gov Another study demonstrated excellent system precision with %RSD values of 0.10 for Azilsartan Medoxomil and 0.08 for chlorthalidone, indicating high reproducibility of the analytical system. ajprd.com

Method Precision: This assesses the variability of the entire analytical procedure, from sample preparation to final measurement. To evaluate method precision, a series of independent samples are prepared and analyzed. In a typical study, a mixture containing chlorthalidone and its process impurities was injected six times, and the %RSD of the impurity content (%w/w) was calculated. nih.gov The acceptance criteria for method precision are generally stringent; for example, some methods require an RSD of less than 0.1%.

The precision of an analytical method is a critical parameter in its validation, demonstrating its capability to generate consistent and reliable results.

Table 1: Illustrative Data for System and Method Precision of Chlorthalidone Impurity Analysis

ParameterNumber of InjectionsAnalyteMean Peak AreaStandard Deviation%RSD
System Precision6Chlorthalidone1440001500.10
Method Precision6Impurity G (% w/w)0.1700.0021.18
Accuracy (Recovery Studies)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is commonly determined through recovery studies, where a known amount of the impurity is "spiked" into a sample matrix. The analytical method is then used to measure the concentration of the spiked impurity, and the percentage of the impurity that is successfully measured (the "recovery") is calculated.

For the analysis of chlorthalidone impurities, accuracy is evaluated at multiple concentration levels. For example, a study might assess recovery at 50%, 100%, and 150% of the specified limit for the impurity. nih.gov In one such study, the recovery of two process-related impurities in chlorthalidone active pharmaceutical ingredient (API) was required to be between 97.0% and 102.0%. nih.gov For the finished tablet formulation, the acceptable recovery range was broader, from 80.0% to 120.0%. nih.gov Another study reported mean recoveries for Chlorthalidone Impurity A between 97.4% and 101.4% across four concentration levels. vulcanchem.com These high recovery rates indicate that the analytical method is capable of accurately quantifying the impurity with minimal interference from the sample matrix. nih.gov

Table 2: Example of Accuracy Data from Recovery Studies for Chlorthalidone Impurities

Spike LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
50%0.750.7397.3
100%1.501.4898.7
150%2.252.2399.1
Robustness and Ruggedness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Ruggedness, a closely related concept, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

To assess robustness, key analytical parameters are intentionally varied. For the HPLC analysis of chlorthalidone and its impurities, these variations might include:

Changes in the pH of the mobile phase buffer (e.g., ±0.2 units). nih.govvulcanchem.com

Alterations in the mobile phase flow rate (e.g., ±0.2 mL/min). nih.gov

Adjustments to the detection wavelength (e.g., ±2 nm). nih.gov

Variations in the column temperature (e.g., ±5°C). vulcanchem.com

The impact of these changes on parameters like relative retention time and peak area is then evaluated. A robust method will show negligible changes in these parameters, with system suitability criteria such as theoretical plates (>2000) and tailing factor (<2.0) remaining within acceptable limits. vulcanchem.com Ruggedness studies have demonstrated that the analytical methods for chlorthalidone impurities are reproducible across different analysts and instruments. ijpsr.com

Table 3: Representative Data from a Robustness Study of an HPLC Method for Chlorthalidone Impurity Analysis

Parameter VariedVariationImpurity G Relative Retention TimeSystem Suitability
Flow Rate-0.2 mL/min1.01Pass
Flow Rate+0.2 mL/min0.99Pass
Mobile Phase pH-0.21.00Pass
Mobile Phase pH+0.21.00Pass
Wavelength-2 nm1.00Pass
Wavelength+2 nm1.00Pass

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques are indispensable for the characterization and structural elucidation of this compound. These methods provide detailed information about the molecule's chemical structure and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid analytical technique that measures the absorption of light by a sample in the ultraviolet and visible regions of the electromagnetic spectrum. derpharmachemica.com It is often used for the quantitative estimation of chlorthalidone and its impurities by measuring the absorbance at their respective maximum absorption wavelengths (λmax). derpharmachemica.com The separated compounds from an HPLC system are commonly detected using a UV-visible detector. derpharmachemica.com For instance, in the analysis of chlorthalidone and its impurities, a detection wavelength of 220 nm has been employed. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is pivotal for the structural elucidation of pharmaceutical impurities. derpharmachemica.comnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. derpharmachemica.com LC-MS/MS provides crucial information about the molecular weight and fragmentation pattern of an impurity, which allows for the proposal of its chemical structure. nih.gov This technique is particularly valuable for identifying and characterizing degradation products formed under stress conditions. researchgate.net The use of on-line hydrogen/deuterium (H/D) exchange LC-MS can further aid in distinguishing between isomeric structures by identifying the number of active hydrogen atoms in the molecule. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. derpharmachemica.com By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which shows characteristic absorption bands corresponding to specific chemical bonds. This information is highly valuable for the structural characterization of impurities like this compound. For example, specific IR absorption bands can confirm the presence of functional groups such as aromatic C-H stretches and amide functionalities within the impurity's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pharmaceutical impurities. derpharmachemica.com By providing detailed information about the chemical environment of atomic nuclei, NMR techniques such as ¹H-NMR, ¹³C-NMR, and various 2D-NMR experiments are crucial for confirming the identity of this compound. scribd.com

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would reveal characteristic signals for the aromatic protons on both the dichlorophenyl and isoindolinone ring systems, as well as signals for the hydroxyl and amine protons. The specific chemical shifts and coupling patterns of these protons are unique to the molecule's structure.

¹³C-NMR (Carbon-13 NMR): ¹³C-NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. derpharmachemica.com The spectrum of this compound would show distinct peaks for each of the 14 carbon atoms in its structure, including the carbonyl carbon of the isoindolinone ring and the carbons of the dichlorophenyl ring. pharmaffiliates.comnih.gov

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural insights by showing correlations between different nuclei. researchgate.net These experiments are instrumental in piecing together the molecular structure of complex molecules like this compound, confirming the connectivity between different parts of the molecule. researchgate.net

¹⁵N-NMR (Nitrogen-15 NMR): While less common than ¹H and ¹³C NMR, ¹⁵N-NMR can provide valuable information about the nitrogen atom in the isoindolinone ring of this compound. The chemical shift of the nitrogen nucleus is sensitive to its local electronic environment.

Illustrative NMR Data for this compound

Technique Observed Features Interpretation
¹H-NMR Aromatic proton signals, hydroxyl proton signal, amine proton signalProvides information on the electronic environment and connectivity of protons.
¹³C-NMR Signals for all 14 carbon atoms, including carbonyl and aromatic carbonsConfirms the carbon framework of the molecule. pharmaffiliates.comnih.gov
2D-NMR (COSY, HMBC) Correlation peaks between protons and carbonsEstablishes the connectivity between different parts of the molecule. researchgate.net
¹⁵N-NMR Signal for the nitrogen atom in the isoindolinone ringOffers insight into the chemical environment of the nitrogen atom.

Electrochemical Techniques

Electrochemical methods offer sensitive and selective means for the analysis of pharmaceutical compounds. derpharmachemica.com Techniques like cyclic voltammetry and square-wave voltammetry can be applied to the quantification of this compound. gamry.com

Cyclic Voltammetry (CV): CV is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The resulting current is measured as a function of the applied potential. This method can be used to study the redox properties of this compound and develop a quantitative method based on the relationship between peak current and concentration.

Square-Wave Voltammetry (SWV): SWV is a large-amplitude differential technique that offers high sensitivity and speed. gamry.com The waveform consists of a square wave superimposed on a staircase potential ramp. gamry.com By measuring the difference in current between the forward and reverse pulses, the faradaic current is enhanced while the capacitive current is minimized, leading to improved detection limits for electroactive species like this compound. gamry.comnih.gov This technique is particularly useful for analyzing low levels of impurities in pharmaceutical formulations. researchgate.net

Immunoassays (e.g., ELISA)

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive analytical methods that utilize the principle of antigen-antibody recognition. derpharmachemica.com While the development of a specific antibody for this compound would be required, an ELISA could potentially be a powerful tool for its detection and quantification, especially in biological matrices. derpharmachemica.com

The high specificity of ELISA would minimize interference from the parent drug, Chlorthalidone, and other related impurities, allowing for accurate measurement of Impurity G at very low concentrations. derpharmachemica.com

Use of Reference Standards for this compound

The use of well-characterized reference standards is fundamental to the accuracy and validity of any analytical method for impurity quantification. synthinkchemicals.compharmaffiliates.com A certified reference standard for this compound serves as a benchmark for identification and quantification. synthinkchemicals.comsynzeal.com

These standards are used to:

Confirm the identity of the impurity peak in a chromatogram by comparing retention times.

Calibrate the analytical instrument to ensure the accuracy of quantitative measurements.

Validate analytical methods by assessing parameters such as accuracy, precision, and linearity.

Reference standards for this compound are available from various commercial suppliers and are typically accompanied by a Certificate of Analysis that provides information on their purity and characterization data. synthinkchemicals.comsynzeal.combiomol.com Isotope-labeled versions, such as this compound-d4, are also available and can be used as internal standards in mass spectrometry-based methods to improve quantitative accuracy. lgcstandards.comcymitquimica.comclearsynth.com

Toxicological and Safety Assessment of Chlorthalidone Impurity G

Genotoxicity Studies

The assessment of mutagenic and genotoxic potential is a critical component of the safety evaluation for any pharmaceutical impurity. For Chlorthalidone (B1668885) Impurity G, as with other impurities, the approach is guided by the International Council for Harmonisation (ICH) M7 guideline, which outlines the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu

This process typically involves:

In Silico Assessment: The first step is often a computational toxicology assessment using (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the impurity's potential for genotoxicity based on its chemical structure. Two complementary (Q)SAR methodologies are used to predict the outcome of a bacterial reverse mutation (Ames) test. kobia.kr

Bacterial Reverse Mutation Assay (Ames Test): If the in silico assessment indicates a potential for genotoxicity, or if the results are inconclusive, an Ames test is typically performed to experimentally assess the mutagenic potential. ich.org

While the requirement for genotoxicity studies of Chlorthalidone related compounds is well-established, specific results from genotoxicity assays for Chlorthalidone Impurity G are not publicly available. synthinkchemicals.com Safety data sheets for the compound indicate that data on germ cell mutagenicity has not been established. cleanchemlab.com

Toxicity Studies of this compound

Comprehensive toxicity studies are necessary to understand the potential adverse effects of an impurity following both single and repeated exposure.

Single-Dose Toxicity

Acute or single-dose toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance. For this compound, publicly accessible safety data sheets consistently report that data for acute toxicity (oral, dermal, and inhalation routes) are not available. cleanchemlab.comcleanchemlab.com One source notes that the product does not present an acute toxicity hazard based on known or supplied information, though detailed study data is not provided. scbt.com

Repeat-Dose Toxicity

Repeat-dose toxicity studies are crucial for evaluating the effects of long-term exposure to an impurity. These studies are particularly relevant for drugs like Chlorthalidone, which are often administered for chronic conditions. However, specific data from repeat-dose toxicity studies for this compound are not available in the public domain. cleanchemlab.comcleanchemlab.com

Comparative Toxicology with Chlorthalidone and other Related Impurities

A comparative analysis of the impurity's toxicological profile with the active pharmaceutical ingredient (API) is essential for risk assessment.

Below is a comparative table of Chlorthalidone and its Impurity G.

PropertyChlorthalidoneThis compound
IUPAC Name 2-Chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one synzeal.com
Molecular Formula C₁₄H₁₁ClN₂O₄S C₁₄H₉Cl₂NO₂
Molecular Weight 338.8 g/mol 294.1 g/mol caymanchem.com
Key Structural Difference Contains a chlorobenzenesulfonamide group.Lacks the sulfonamide group and has a second chlorine atom on the phenyl ring.
Pharmacological Activity Thiazide-like diuretic, antihypertensive. caymanchem.comModerate antihypertensive effects. caymanchem.com

Regulatory Guidelines for Impurity Limits and Thresholds

Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in pharmaceutical products, primarily through the ICH guidelines. nih.govpnrjournal.com The key guidelines are ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). nih.gov

These guidelines establish thresholds for impurities that trigger requirements for identification and qualification:

Reporting Threshold: The level above which an impurity must be reported in a registration application.

Identification Threshold: The level above which an impurity's structure must be identified.

Qualification Threshold: The level above which an impurity's safety must be evaluated.

For this compound, a specific acceptance limit has been set by the European Pharmacopoeia (EP). This demonstrates its status as a specified impurity that must be monitored and controlled.

Guideline/ParameterThreshold/LimitSource
European Pharmacopoeia (EP) Limit ≤ 0.2% (relative to Chlorthalidone)
ICH Q3A Identification Threshold For a maximum daily dose of ≤ 2g, the threshold is 0.10% or 1.0 mg total daily intake, whichever is lower. kobia.kr
ICH M7 Acceptable Intake (for mutagenic impurities) 1.5 µ g/day (corresponds to a theoretical 10⁻⁵ excess lifetime cancer risk) ich.org

The 0.2% limit set by the EP for Impurity G is a critical quality attribute for Chlorthalidone drug substance, ensuring that its level is controlled well below what might pose a significant toxicological risk, based on available data and qualification standards.

Quality Control and Regulatory Aspects in Pharmaceutical Manufacturing

Impurity Profiling as per Regulatory Guidelines (e.g., FDA, European Pharmacopoeia)

Impurity profiling is a systematic process to detect, identify, and quantify impurities in a drug substance. ipqpubs.comresearchgate.net Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) have established clear guidelines for the control of impurities. nih.govpnrjournal.com These guidelines are essential for ensuring the quality and safety of pharmaceutical products.

The European Pharmacopoeia (EP) specifically lists Chlorthalidone (B1668885) Impurity G and sets an acceptance limit of not more than 0.2% relative to the active chlorthalidone ingredient. To ensure accurate quantification, the EP also mandates that Impurity G must be well-separated from other impurities in High-Performance Liquid Chromatography (HPLC) assays, with a resolution factor of at least 2.0. While the United States Pharmacopeia (USP) may not explicitly name Impurity G, it falls under the category of "unspecified impurities," which are also subject to strict control limits. pnrjournal.com

The International Council for Harmonisation (ICH) provides a framework for impurity control that is adopted by many regulatory agencies worldwide. nih.govpnrjournal.com According to ICH guidelines, any impurity present at a level exceeding 0.1% should be identified and quantified. researchgate.net This necessitates the development of highly sensitive and specific analytical methods.

Quality Control (QC) and Quality Assurance (QA) Applications

Quality Control (QC) and Quality Assurance (QA) are integral to pharmaceutical manufacturing, with a strong focus on impurity management. synthinkchemicals.com Reference standards for Chlorthalidone Impurity G are crucial for various QC and QA applications, including analytical method development and validation. clearsynth.comsynzeal.comsynzeal.comcleanchemlab.com These standards are used to confirm the identity and purity of the impurity itself and to accurately quantify its presence in batches of chlorthalidone. synzeal.com

A validated reverse-phase HPLC method is a common technique used for the separation and quantification of chlorthalidone and its impurities, including Impurity G. nih.govresearchgate.net The validation of such methods includes assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and reproducible results. nih.govresearchgate.net For instance, a validated HPLC method might demonstrate a linearity range for Impurity G between 0.02% and 0.3%, with a correlation coefficient (R²) greater than 0.999.

The following interactive table summarizes typical validation parameters for an HPLC method used to quantify this compound:

ParameterTypical Acceptance CriteriaResearch Finding Example
Specificity The method should be able to measure the analyte in the presence of potential impurities. researchgate.netNo interference from degradation products was observed at the retention time of chlorthalidone. researchgate.net
Linearity (R²) >0.999R² > 0.999 over a range of 0.02–0.3%
Accuracy (% Recovery) 98.0% - 102.0%99–100% recovery
Precision (%RSD) < 2.0%RSD < 0.1%
Limit of Detection (LOD) Reportable value0.007%
Limit of Quantitation (LOQ) Reportable value0.02%
Resolution (Rs) ≥2.0 between Impurity G and chlorthalidone≥2.0

This table presents illustrative data based on typical findings in pharmaceutical analysis.

Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP) in Impurity Management

Adherence to Good Manufacturing Practices (GMP) and Good Laboratory Practices (GLP) is fundamental to controlling impurities like this compound. pharmaffiliates.comsfda.gov.sa GMP ensures that manufacturing processes are consistently controlled to meet quality standards, which includes minimizing the formation of process-related impurities. GLP governs the non-clinical safety testing of drug substances, ensuring the quality and integrity of the data submitted to regulatory authorities.

The management of impurities under GMP and GLP involves:

Process Understanding and Control: A thorough understanding of the chlorthalidone synthesis pathway is necessary to identify potential steps where Impurity G may form. This allows for the implementation of process controls to minimize its generation.

Raw Material Control: The quality of starting materials and reagents used in the synthesis of chlorthalidone can impact the impurity profile of the final API.

Validated Analytical Methods: The use of validated analytical methods is a cornerstone of both GMP and GLP for the accurate monitoring of impurity levels. nih.gov

Documentation and Record-Keeping: Meticulous documentation of all manufacturing and testing activities is required to demonstrate compliance with GMP and GLP.

Documentation for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Filings

The documentation related to impurities is a critical component of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). cleanchemlab.comsynzeal.comresearchgate.net An ANDA is submitted for the approval of a generic drug, while a DMF is a confidential submission to the FDA containing detailed information about the facilities, processes, or articles used in the manufacturing, processing, packaging, and storing of human drugs.

For ANDA submissions, applicants must provide a comprehensive summary of all potential and actual impurities, including their chemical structures and origins. ipqpubs.com This includes providing justification for the proposed limits for each specified impurity. fda.gov If the level of an identified impurity, such as Impurity G, is higher than that observed in the reference listed drug (RLD), further qualification may be necessary. regulations.gov

The DMF for chlorthalidone should contain detailed information on the manufacturing process and the controls in place to limit impurities. qbdworks.com This allows the FDA to review the chemistry, manufacturing, and controls (CMC) of the API without the drug substance manufacturer disclosing proprietary information to the ANDA applicant. The ANDA applicant, in turn, must align their product specifications with the information in the DMF and comply with relevant pharmacopeial monographs and ICH guidelines. ipqpubs.com

Stability Studies and Evaluation of Impurity G in Drug Substance and Product

Stability studies are essential to understand how the quality of a drug substance and drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov These studies are crucial for determining the shelf-life and appropriate storage conditions for the product. drugs.com

Forced degradation studies are a key part of the stability program. pnrjournal.com In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products. nih.govnih.gov Research has shown that this compound can be observed under oxidative stress conditions, highlighting the need for its monitoring in stability programs.

The content of this compound must be monitored in every batch of the drug substance and the finished drug product. glppharmastandards.com This is accomplished using a validated stability-indicating analytical method, typically RP-HPLC. nih.govnih.gov The results of this monitoring are a critical part of the batch release specifications. Any batch that exceeds the established limit for Impurity G would be rejected.

The following table illustrates a hypothetical monitoring plan for this compound in stability studies:

Stability ConditionTime PointImpurity G Specification
Long-Term (e.g., 25°C/60% RH)0, 3, 6, 9, 12, 18, 24 months≤ 0.2%
Accelerated (e.g., 40°C/75% RH)0, 3, 6 months≤ 0.2%

This table provides an example of a stability testing schedule and is not based on specific product data.

The data generated from stability studies directly impacts the determination of the product's shelf-life and expiration date. glppharmastandards.com The shelf-life is the period during which a drug product is expected to remain within its approved specifications, provided it is stored under the defined conditions. The presence and potential increase of impurities like Impurity G over time can be a limiting factor for the shelf-life. If stability data shows a significant increase in Impurity G, it could lead to a shorter expiration date to ensure the product remains safe and effective throughout its use. drugs.comnih.gov

Accelerated stability studies, conducted under more stressful conditions, are used to predict the long-term stability of the product. For Chlorthalidone, studies have shown that under accelerated conditions (40°C/75% RH for 6 months), no significant increase in Impurity G was observed, indicating a robust manufacturing process and a stable product. This provides confidence in the established shelf-life.

Future Research Directions and Unexplored Avenues for Chlorthalidone Impurity G

The study of pharmaceutical impurities is a critical aspect of drug development and quality control, ensuring the safety and efficacy of therapeutic agents. Chlorthalidone (B1668885) Impurity G, a known related compound of the diuretic drug chlorthalidone, presents several avenues for future research that could enhance pharmaceutical manufacturing and provide deeper biological insights.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Chlorthalidone Impurity G in pharmaceutical formulations?

To identify and quantify this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method. Key parameters include:

  • Column : Enable C18 G column (250 × 4.6 mm, 5 µm) .
  • Mobile phase : Acetonitrile and 0.1% trifluoroacetic acid in water (40:60 v/v) .
  • Detection : UV at 240 nm .
  • Linearity : Validated ranges of 2.5–25 µg/mL for Chlorthalidone and 5–80 µg/mL for related compounds (e.g., Azilsartan Medoxomil) .
    Method validation should follow ICH guidelines, including precision (RSD < 0.1%), accuracy (99–100% recovery), and robustness .

Q. How can researchers structurally characterize this compound?

Structural characterization involves:

  • Spectroscopic techniques : Mass spectrometry (exact mass: 294.13 g/mol) and NMR for functional group analysis .
  • Chromatographic comparison : Co-elution with a certified reference standard (CAS: 16289-13-7) .
  • Degradation studies : Forced degradation under acidic/alkaline/oxidative conditions to confirm stability and degradation pathways .

Advanced Research Questions

Q. How should a stability-indicating method be developed to monitor this compound during forced degradation studies?

A stability-indicating method must resolve degradation products from the active pharmaceutical ingredient (API) and impurities. Steps include:

  • Forced degradation : Expose Chlorthalidone to ICH-recommended conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light) .
  • Method optimization : Adjust mobile phase ratios (e.g., 40:60 to 45:55 acetonitrile:acid) to improve peak resolution .
  • Validation : Demonstrate specificity, linearity, and accuracy under degraded conditions .
    For example, a validated method showed no interference from degradation products at 240 nm, ensuring specificity .

Q. What are the toxicological considerations for elemental impurities in Chlorthalidone formulations containing Impurity G?

Elemental impurities (e.g., Pb, Cd, As) must be assessed per ICH Q3D and USP <232>/<233> guidelines:

  • Risk assessment : Evaluate impurities introduced via raw materials or synthesis (e.g., catalysts) .
  • Analytical methods : Inductively coupled plasma mass spectrometry (ICP-MS) for trace metal quantification .
  • Threshold limits : Align with daily permissible exposure (e.g., Pb: 5 µg/day) .
    Documentation should justify impurity limits based on patient intake calculations .

Q. How can researchers resolve contradictions in impurity profiles across different analytical studies?

Discrepancies in impurity levels or detection may arise from:

  • Method variability : Column type, mobile phase composition, or detection wavelength .
  • Sample preparation : Differences in extraction solvents (e.g., methanol vs. acetonitrile) .
  • Validation criteria : Inconsistent acceptance thresholds for precision/accuracy .
    Resolution strategies :
  • Cross-validate methods using shared reference standards .
  • Replicate studies under harmonized conditions (e.g., standardized HPLC parameters) .

Q. What synthetic pathways and metabolic interactions are associated with this compound?

  • Synthesis : Impurity G (3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine) may form via incomplete purification or isomerization during API synthesis .
  • Metabolism : While Chlorthalidone inhibits carbonic anhydrase isoforms (CAVB, XII), Impurity G’s activity is moderate but structurally distinct, requiring in vitro assays (e.g., enzyme inhibition studies) to assess off-target effects .
  • ADME profiling : Use radiolabeled Impurity G in preclinical models to evaluate absorption, distribution, and renal clearance .

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Chlorthalidone Impurity G

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